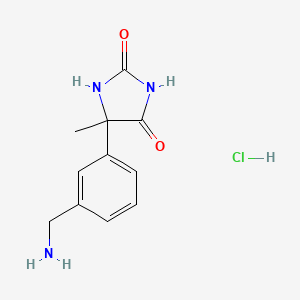
5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones involves the reaction of substituted phenyl isocyanates with amino nitriles, leading to several intermediate products before finally yielding the desired imidazolidine-2,4-diones. These compounds, including structures similar to the subject compound, have been characterized by their NMR spectra and verified through X-ray diffraction, indicating a detailed pathway to achieve these molecules (Sedlák et al., 2005).
Molecular Structure Analysis
The molecular structure of related imidazolidine-2,4-dione compounds has been elucidated through single crystal X-ray structural analysis. For instance, the structure of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione was confirmed, showcasing the planarity of the imidazolidine system and the angles between different substituents, providing insights into the steric and electronic influences on the molecule's reactivity and properties (Aydın et al., 2013).
Chemical Reactions and Properties
The chemical behavior of imidazolidine-2,4-diones reveals a fascinating array of reactions, including hydrolysis under alkaline conditions to yield ureidocarboxylic acids. The reactivity can be influenced by electron-acceptor substituents on the phenyl group, affecting the rate of hydrolysis and the pKa values of these compounds. This reactivity profile highlights the compound's versatility in chemical transformations (Sedlák et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds in various environments. Studies involving spectroscopic and computational approaches have provided valuable information on the molecular geometry and electronic structure, which are essential for predicting the physical behavior of these molecules (Kumar & Bhaskar, 2019).
Chemical Properties Analysis
The chemical properties of imidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different reagents, have been extensively studied. The synthesis pathways and the molecular structure significantly influence these properties, providing a foundation for designing compounds with desired chemical behaviors. For example, the kinetics of hydrolysis reactions offer insights into the compound's stability and reactivity in different pH environments, essential for their practical applications (Bergon & Calmon, 1978).
科学的研究の応用
Chemical Synthesis and Properties
Novel Spiro-linked and Thioxoimidazolidine Compounds
A study by Klásek et al. (2010) investigated the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to novel spiro-linked and thioxoimidazolidine derivatives. These compounds showcased interesting chemical properties and structural characteristics as confirmed by various spectroscopic methods and X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Synthesis of Substituted Imidazolidine-2,4-diones
Sedlák et al. (2005) described the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. This process involved the reaction of substituted phenyl isocyanates with specific nitriles, leading to unique imidazolidine derivatives with confirmed structures through NMR and X-ray diffraction (Sedlák, Keder, Hanusek, & Růžička, 2005).
Biological Activity and Applications
Antimicrobial Activities of Heteroaryl Thiazolidine-2,4-diones
Ibrahim et al. (2011) conducted a study on the condensation of 3-formylchromone with thiazolidine-2,4-dione, leading to compounds with significant antimicrobial activities against various pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Synthesis and Pharmacological Evaluation
Czopek et al. (2010) synthesized novel 5-spiroimidazolidine-2,4-dione derivatives and evaluated their pharmacological properties, particularly their affinity for serotonin receptors. This study provided insights into the potential antidepressant and anxiolytic activities of these compounds (Czopek, Byrtus, Kołaczkowski, Pawłowski, Dybała, Nowak, Tatarczyńska, Wesołowska, & Chojnacka-Wójcik, 2010).
Additional Insights
Novel Synthesis of Imidazolidine Derivatives
Witchard and Watson (2010) described a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione. This methodology enabled the creation of analogues of certain alkaloids with potential biological activities (Witchard & Watson, 2010).
Discovery of Dual Inhibitors in Cancer Research
Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of key signaling pathways in cancer cells, indicating its potential as a lead compound for developing new anticancer agents (Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, & Zhang, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKWIGPUSARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



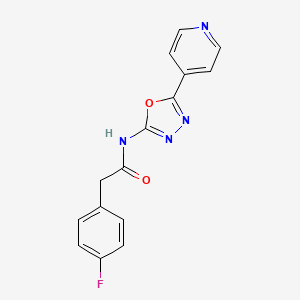
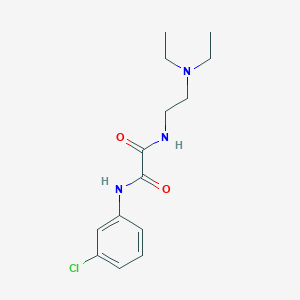

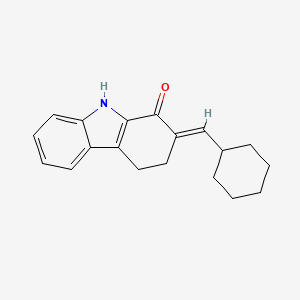
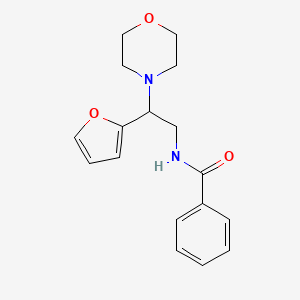
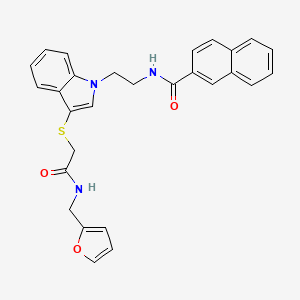
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)